molecular formula C7H7FO4S B2637276 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride CAS No. 1824415-91-9

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride

Cat. No. B2637276
M. Wt: 206.19
InChI Key: AYGWWBAYYCGNID-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is a synthetic organic compound with the CAS Number: 1824415-91-9 . It has a molecular weight of 206.19 and is typically in the form of a powder . The IUPAC name for this compound is 3-hydroxy-4-methoxybenzenesulfonyl fluoride .


Molecular Structure Analysis

The InChI code for 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is 1S/C7H7FO4S/c1-12-7-3-2-5 (4-6 (7)9)13 (8,10)11/h2-4,9H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is a powder at room temperature . It has a molecular weight of 206.19 .

Scientific Research Applications

Chemical Synthesis and Reagent Development

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride, a variant of sulfonyl fluoride reagents, plays a pivotal role in chemical synthesis, particularly in introducing sulfonyl fluoride functional groups into molecules. For instance, the development of new sulfonyl fluoride reagents like (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) facilitates the construction of enaminyl sulfonyl fluoride (N-ESF) derivatives. These reactions provide highly atom-economical access to diverse N-ESF compounds, producing methanol as the sole byproduct under mild and environmentally benign conditions (Min Liu, Wenjian Tang, & Hua-Li Qin, 2023).

Sulfonation and Sulfation Chemistry

The sulfation and sulfonation reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide have been extensively studied to understand the effect of initial sulfation on the product distribution of sulfonation. These studies provide valuable insights into the chemical behavior and reactivity of sulfonyl fluoride derivatives under various conditions, including the influence of substituents and reaction conditions on product selectivity (H. Cerfontain, N. J. Coenjaarts, & A. Koeberg-Telder, 2010).

Sulfonyl Fluoride in Click Chemistry

Sulfonyl fluorides, such as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), have emerged as significant reagents in click chemistry, especially in sulfur(vi) fluoride exchange (SuFEx) reactions. These reagents offer unique tris-electrophilic properties and enable the regioselective synthesis of functionalized molecules like 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition reactions. This demonstrates the utility of sulfonyl fluoride derivatives in constructing complex molecular architectures with potential applications in drug development and materials science (Jing Leng & Hua-Li Qin, 2018).

Analytical and Environmental Applications

In analytical chemistry, sulfonyl fluoride derivatives are used for the mass spectrometric analysis of compounds like perfluorooctane sulfonyl fluoride (PFOSF). Techniques involving ultraviolet irradiation-induced substitution of fluorine with hydroxyl radicals enable the direct detection and quantification of PFOSF on various surfaces, showcasing the role of sulfonyl fluoride derivatives in environmental monitoring and analysis (Peng Wang et al., 2016).

Polymer and Material Science

Sulfonyl fluoride derivatives are also pivotal in the synthesis of advanced materials, such as proton exchange membranes for fuel cells. By incorporating sulfonyl fluoride-based groups into polymers, researchers have developed membranes with enhanced ion exchange capacities, thermal stability, and conductivity. These advancements underscore the significance of sulfonyl fluoride derivatives in creating high-performance materials for energy applications (D. Kim, G. Robertson, & M. Guiver, 2008).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-4-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGWWBAYYCGNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride

CAS RN

1824415-91-9
Record name 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride
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